molecular formula C21H24N4O2S B2977724 N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-56-6

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2977724
CAS No.: 391897-56-6
M. Wt: 396.51
InChI Key: MBBFEKJQFNNALU-UHFFFAOYSA-N
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Description

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a butylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the triazole intermediate reacts with methoxybenzene derivatives in the presence of a suitable catalyst.

    Attachment of the Butylthio Group: The butylthio group can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with butylthiol or its derivatives under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with benzoyl chloride or benzamide derivatives in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and suitable solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-4-14-28-21-24-23-19(15-22-20(26)16-10-6-5-7-11-16)25(21)17-12-8-9-13-18(17)27-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBFEKJQFNNALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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